molecular formula C21H28O3Si B8166382 4-((tert-Butyldiphenylsilyl)oxy)cyclopentane-1,2-diol

4-((tert-Butyldiphenylsilyl)oxy)cyclopentane-1,2-diol

Cat. No.: B8166382
M. Wt: 356.5 g/mol
InChI Key: YPTKUGYBVUWFKP-UHFFFAOYSA-N
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Description

4-((tert-Butyldiphenylsilyl)oxy)cyclopentane-1,2-diol is a chemical compound that features a cyclopentane ring substituted with a tert-butyldiphenylsilyl group and two hydroxyl groups. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)cyclopentane-1,2-diol typically involves the protection of cyclopentane-1,2-diol with tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldiphenylsilyl)oxy)cyclopentane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives with different substituents.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the tert-butyldiphenylsilyl group.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Cyclopentane derivatives with various functional groups.

Scientific Research Applications

4-((tert-Butyldiphenylsilyl)oxy)cyclopentane-1,2-diol is utilized in various scientific research fields:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 4-((tert-Butyldiphenylsilyl)oxy)cyclopentane-1,2-diol primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group stabilizes the hydroxyl groups, preventing unwanted reactions during synthetic processes. This stability is due to the steric hindrance provided by the bulky tert-butyldiphenylsilyl group, which shields the hydroxyl groups from reactive species .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl (TBDMS) ether
  • Triisopropylsilyl (TIPS) ether
  • Trimethylsilyl (TMS) ether

Uniqueness

4-((tert-Butyldiphenylsilyl)oxy)cyclopentane-1,2-diol is unique due to its increased stability under acidic conditions compared to other silyl ethers. This makes it particularly useful in complex synthetic routes where other protecting groups might fail .

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxycyclopentane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3Si/c1-21(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-16-14-19(22)20(23)15-16/h4-13,16,19-20,22-23H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTKUGYBVUWFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(C(C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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